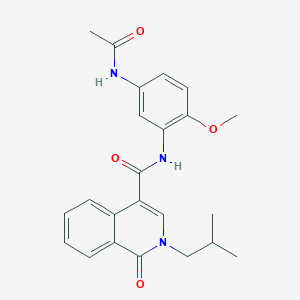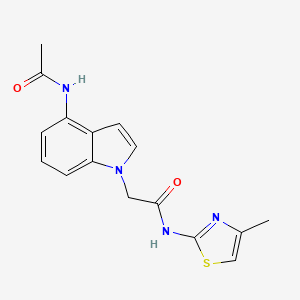![molecular formula C15H12FN5O2 B12172360 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12172360.png)
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a combination of fluorine, methoxy, and tetrazole functional groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Tetrazole Formation: The amine reacts with sodium azide and triethyl orthoformate to form the tetrazole ring.
Methoxylation: The phenyl ring is methoxylated using appropriate reagents.
Amidation: Finally, the compound undergoes amidation with benzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-N-[5-hydroxy-2-(1H-tetrazol-1-yl)phenyl]benzamide.
Reduction: Formation of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner to natural ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]acetamide
- 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]propionamide
- 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]butyramide
Uniqueness
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the benzamide core, which can provide additional interactions with biological targets compared to its acetamide, propionamide, and butyramide analogs. The combination of fluorine, methoxy, and tetrazole groups also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12FN5O2 |
|---|---|
Molekulargewicht |
313.29 g/mol |
IUPAC-Name |
2-fluoro-N-[5-methoxy-2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12FN5O2/c1-23-10-6-7-14(21-9-17-19-20-21)13(8-10)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
InChI-Schlüssel |
JGWSEELZQZMDLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)NC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172277.png)

![[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12172286.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12172301.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B12172302.png)
![(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172303.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide](/img/structure/B12172306.png)
![N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12172312.png)
![(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12172326.png)

![(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12172336.png)

![[4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-yl](furan-2-yl)methanone](/img/structure/B12172352.png)
